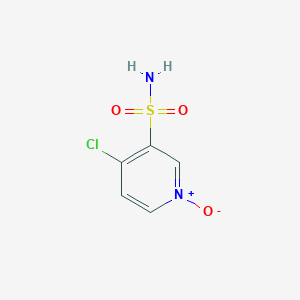

4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-oxidopyridin-1-ium-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3S/c6-4-1-2-8(9)3-5(4)12(7,10)11/h1-3H,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNSWGQQLCNSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1Cl)S(=O)(=O)N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318078 | |

| Record name | 4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58155-57-0 | |

| Record name | NSC325677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Approaches to N-Oxidopyridinium Synthesis

The conversion of a pyridine (B92270) to its corresponding N-oxide is a pivotal transformation in heterocyclic chemistry. The N-oxide group fundamentally alters the electronic properties of the pyridine ring, enhancing the reactivity of the carbons at the C2 and C4 positions towards nucleophiles and facilitating various functionalizations. researchgate.netthieme-connect.de

Historically, the N-oxidation of pyridines has been predominantly achieved using peroxy acids. Reagents such as m-chloroperoxybenzoic acid (m-CPBA) and mixtures of hydrogen peroxide with acetic acid (H₂O₂/AcOH) have been widely employed. arkat-usa.org These methods, while effective, sometimes require careful control of reaction conditions to avoid side reactions.

Contemporary approaches have introduced more sophisticated and selective reagents. organic-chemistry.org Metallo-organic oxidizing agents, particularly methyltrioxorhenium (MTO) used in catalytic amounts with hydrogen peroxide, offer high yields and can be applied to a broad range of substituted pyridines. arkat-usa.org Other modern reagents include dimethyldioxirane (B1199080) (DMD) and urea-hydrogen peroxide (UHP), which often operate under mild conditions, enhancing the functional group tolerance of the reaction. arkat-usa.orgorganic-chemistry.org Furthermore, non-enzymatic N-oxidation methods have been developed that allow for the selective oxidation of heteroarenes even in the presence of more reactive amine groups by employing an in situ protonation strategy. nih.gov

| Method | Typical Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Historical Peroxy-Acid Oxidation | m-CPBA, H₂O₂/AcOH | Widely used, effective, may require careful temperature control. | arkat-usa.org |

| Metallo-Organic Catalysis | H₂O₂/Methyltrioxorhenium (MTO) | Catalytic, high yields for diverse substrates. | arkat-usa.org |

| Modern Mild Oxidants | Dimethyldioxirane (DMD), Urea-Hydrogen Peroxide (UHP) | Operates under mild conditions, good functional group tolerance. | arkat-usa.orgorganic-chemistry.org |

| Selective Organocatalysis | Iminium salt organocatalysts | Enables selective N-oxidation in the presence of other oxidizable groups like aliphatic amines. | nih.gov |

Targeted Synthesis of 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide Precursors

The synthesis of the target compound logically proceeds from the precursor 4-chloropyridine-3-sulfonamide (B47618). cymitquimica.comchemicalbook.com The formation of this precursor involves the strategic assembly and functionalization of the pyridine core.

While numerous methods exist for constructing the pyridine ring from acyclic precursors, such as the Hantzsch or Bohlmann-Rahtz syntheses, a more common approach for a molecule like 4-chloropyridine-3-sulfonamide is the functionalization of a pre-existing pyridine ring. organic-chemistry.orgbaranlab.org This strategy often begins with commercially available and simpler pyridine derivatives.

The final step in the synthesis of this compound is the N-oxidation of its immediate precursor, 4-chloropyridine-3-sulfonamide. The presence of two electron-withdrawing groups (a chloro group at C4 and a sulfonamide group at C3) on the pyridine ring decreases the nucleophilicity of the ring nitrogen. This deactivation makes the N-oxidation more challenging compared to unsubstituted pyridine.

Therefore, stronger oxidizing conditions or more reactive reagents may be necessary to achieve the desired transformation. The choice of oxidant must also be compatible with the sulfonamide and chloro functionalities. Studies on the N-oxidation of substituted pyridines show that strongly σ-withdrawing substituents can sometimes result in no product formation under certain conditions, highlighting the importance of reagent selection. nih.gov For instance, while pyridines with halogens in the 3-position can be oxidized in high yields, substituents at the 2- and 4-positions can have a more pronounced deactivating effect. nih.govresearchgate.net

The introduction of a sulfonamide group onto an aromatic ring is a well-established process. For the synthesis of 4-chloropyridine-3-sulfonamide, the process would typically involve the sulfonation of 4-chloropyridine (B1293800) to yield 4-chloropyridine-3-sulfonic acid. This is followed by conversion to the corresponding sulfonyl chloride, often using reagents like thionyl chloride or phosphorus pentachloride. The final step is the reaction of the sulfonyl chloride with ammonia (B1221849) or an amine to form the sulfonamide. pipzine-chem.com The regioselectivity of the initial sulfonation step is crucial for directing the sulfo group to the C3 position. As the target molecule is achiral, stereochemical considerations are not pertinent to the final structure, though they could be relevant if chiral reagents or catalysts were used in intermediate steps.

Introducing a chlorine atom at the C4 position of the pyridine ring is a key step in precursor synthesis. Direct halogenation of pyridine can be difficult and often leads to a mixture of products. acs.org A more controlled and regioselective approach often involves the halogenation of a pyridine N-oxide intermediate. The N-oxide group activates the C2 and C4 positions towards electrophilic attack and subsequent rearrangement or nucleophilic substitution. acs.orgresearchgate.net For example, pyridine N-oxide can be halogenated using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). acs.org In the context of synthesizing 4-chloropyridine-3-sulfonamide, a plausible route involves starting with pyridine, introducing the chloro group at the 4-position, and then introducing the sulfonamide at the 3-position. pipzine-chem.com

| Synthetic Step | Transformation | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Chlorination of Pyridine | Cl₂ or Cl-containing reagents with catalyst | pipzine-chem.com |

| 2 | Sulfonation of 4-Chloropyridine | Fuming sulfuric acid (oleum) | pipzine-chem.com |

| 3 | Conversion to Sulfonyl Chloride | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | nih.gov |

| 4 | Formation of Sulfonamide | Ammonia (NH₃) or other amines | pipzine-chem.comnih.gov |

| 5 | N-Oxidation of Precursor | Peroxy acids (e.g., m-CPBA) or other modern oxidants | arkat-usa.orgnih.gov |

Exploration of Novel Synthetic Pathways and Cascade Reactions

Modern organic synthesis increasingly focuses on efficiency, often through the use of cascade reactions where multiple chemical transformations occur in a single pot. baranlab.org Such strategies could provide more direct access to highly substituted pyridines. ccspublishing.org.cn For instance, a cascade reaction could potentially assemble the substituted pyridine ring from acyclic precursors in a single operation. ccspublishing.org.cn

Furthermore, recent advances in photocatalytic single-electron transfer chemistry involving pyridine N-oxides are opening new avenues for functionalization. nih.gov These methods can generate reactive pyridine N-oxy radicals that mediate further reactions, such as C(sp³)-H functionalizations or cascade reactions initiated by a β-oxyvinyl radical. nih.govacs.org While not yet specifically applied to the synthesis of this compound, these novel pathways represent the forefront of synthetic methodology and could inspire more efficient future syntheses of this and related complex pyridine N-oxides.

Smiles Rearrangement and Related Aryl Transfer Processes

The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution that could theoretically be applied to the synthesis of derivatives of this compound. This type of reaction involves the migration of an aryl group. In the context of pyridinesulfonamides, a Smiles-type rearrangement could be envisioned, although specific examples for this exact molecule are not prevalent in the literature. A theoretical study on the S-N type Smiles rearrangement on pyridine rings suggests that such intramolecular ipso-substitution is kinetically feasible and thermodynamically favorable under mild conditions. researchgate.net

The general mechanism of a Smiles rearrangement involves the deprotonation of a linking heteroatom (e.g., the sulfonamide nitrogen), which then acts as a nucleophile, attacking the aromatic ring to which it is attached. For this to occur, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the pyridine-N-oxide and the chloro- and sulfonyl- groups contribute to the electrophilicity of the pyridine ring, potentially facilitating such a rearrangement.

Metal-Free and Organocatalytic Synthesis Routes

Recent advancements in synthetic chemistry have focused on the development of metal-free and organocatalytic methods to avoid the use of potentially toxic and expensive metal catalysts.

Metal-Free Synthesis:

Transition-metal-free amination of related compounds, such as pyridine-2-sulfonyl chloride, has been achieved using magnesium amides. researchgate.net This suggests a potential metal-free pathway to introduce the sulfonamide group onto a pre-functionalized 4-chloro-pyridine-N-oxide core. Another approach involves the generation of nitrogen-centered radicals from sulfonamides under transition-metal-free conditions, which can then participate in C-N bond formation. nih.gov

Organocatalytic Synthesis:

Organocatalysis offers a green and efficient alternative for the synthesis of complex molecules. Pyridine-N-oxide derivatives themselves can act as organocatalysts in various transformations. bohrium.com The functionalization of pyridines via pyridinyl radicals has been demonstrated using a dithiophosphoric acid as an organocatalyst under photochemical conditions. youtube.com While not a direct synthesis of the sulfonamide, this highlights the potential of organocatalysis in modifying the pyridine ring. Furthermore, organocatalytic asymmetric activation of N-sulfonyl amide C-N bonds has been reported, showcasing the potential for enantioselective transformations on related structures. nih.gov

Optimization of Reaction Conditions and Scalability Studies

The optimization of reaction conditions is crucial for maximizing yield and purity, while scalability studies are essential for transitioning a synthetic route from the laboratory to industrial production.

For the synthesis of the precursor, 4-chloropyridine-N-oxide, various oxidation methods of 4-chloropyridine have been explored. The use of m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) is a common method. google.com Optimization of this step would involve screening of solvents, temperature, and stoichiometry of the oxidizing agent. A patent describes a synthesis process for pyridine-N-oxides that is suitable for large-scale production, emphasizing mild reaction conditions and simple operation. google.com The use of microreactors for the N-oxidation of pyridine derivatives has also been shown to improve safety and efficiency compared to batch processes. bme.huresearchgate.net

The sulfonation of the pyridine ring is another critical step. The reaction conditions for this electrophilic substitution would need careful optimization, including the choice of sulfonating agent (e.g., chlorosulfonic acid, oleum), reaction temperature, and time to control regioselectivity and prevent side reactions.

Below is a hypothetical data table illustrating potential optimization parameters for the synthesis of a 4-substituted pyridine-N-oxide, a key intermediate.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂O₂/AcOH | Acetic Acid | 80 | 12 | 75 |

| 2 | m-CPBA | Dichloromethane | 25 | 24 | 85 |

| 3 | Urea-H₂O₂ | Acetic Anhydride (B1165640) | 60 | 8 | 80 |

| 4 | Oxone® | Water/Acetonitrile | 50 | 10 | 78 |

Post-Synthetic Derivatization and Functional Group Interconversions

The functional groups present in this compound offer multiple avenues for post-synthetic modification, allowing for the creation of a library of derivatives with potentially diverse biological activities.

Modifications of the Sulfonamide N-Atom

The sulfonamide nitrogen can be functionalized through various reactions. Alkylation and arylation of the sulfonamide NH group can introduce a wide range of substituents. These reactions are typically carried out in the presence of a base to deprotonate the sulfonamide, followed by reaction with an electrophile (e.g., alkyl halide or aryl halide). The development of sulfonamide drugs often involves N-alkylation of a pyridine-linked nucleus. nih.gov

| Reagent | Conditions | Product |

| Methyl iodide | K₂CO₃, DMF | N-Methyl-4-chloro-1-oxidopyridin-1-ium-3-sulfonamide |

| Benzyl bromide | NaH, THF | N-Benzyl-4-chloro-1-oxidopyridin-1-ium-3-sulfonamide |

| Phenylboronic acid | Cu(OAc)₂, Pyridine | N-Phenyl-4-chloro-1-oxidopyridin-1-ium-3-sulfonamide |

Reactions at the Pyridine Ring System (e.g., cross-coupling, substitutions)

The pyridine ring, activated by the N-oxide and other substituents, is susceptible to various modifications. Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The chlorine atom at the 4-position can potentially be replaced with aryl or heteroaryl groups via a palladium-catalyzed Suzuki-Miyaura coupling reaction with boronic acids. A three-component synthesis of sulfonamides has been developed utilizing a Suzuki-Miyaura coupling. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to introduce various amine nucleophiles at the 4-position, replacing the chlorine atom. organic-chemistry.orgstackexchange.com This method is widely used for the synthesis of aryl amines. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, especially at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution. youtube.comyoutube.com The chlorine atom at the 4-position can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. researchgate.net

| Reaction Type | Catalyst/Reagents | Nucleophile/Electrophile | Product |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 4-Phenyl-1-oxidopyridin-1-ium-3-sulfonamide |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aniline | 4-(Phenylamino)-1-oxidopyridin-1-ium-3-sulfonamide |

| SNAr | - | Sodium methoxide | 4-Methoxy-1-oxidopyridin-1-ium-3-sulfonamide |

Transformations of the Chlorine Substituent

The chlorine atom at the 4-position is a versatile handle for a variety of transformations beyond cross-coupling and nucleophilic substitution. For instance, it can be a site for the formation of Grignard-like reagents. 4-Chloropyridine can be converted to a complex magnesium compound that reacts with aldehydes or ketones. While the N-oxide might influence this reactivity, it suggests a potential pathway for introducing carbon-based substituents. Dehalogenation reactions could also be employed to replace the chlorine with a hydrogen atom if desired.

Chemical Reactivity of the N-Oxide Functionality

The N-oxide functionality in this compound significantly influences its chemical behavior, rendering the pyridine ring susceptible to a variety of transformations that are not as readily achieved with the parent pyridine. The electron-donating character of the N-oxide group, via resonance, increases electron density at the 2- and 4-positions of the pyridine ring, while the inductive effect of the oxygen atom deactivates the ring towards electrophilic attack. This electronic nature makes the N-oxide a versatile functional group for further synthetic modifications. The primary reactions involving the N-oxide functionality include deoxygenation, reactions with chlorinating agents, and facilitating nucleophilic substitution on the pyridine ring.

Deoxygenation

A common transformation of pyridine N-oxides is the removal of the oxygen atom to yield the corresponding pyridine. This deoxygenation can be accomplished using a variety of reagents and conditions. For pyridine N-oxides with substituents similar to the title compound, several effective methods have been reported.

One mild and efficient method involves the use of methanesulfonyl chloride (MsCl) in the presence of triethylamine (B128534) (Et3N). clockss.org This system is thought to generate sulfur dioxide in situ, which is the active deoxygenating species. clockss.org This method is advantageous as it proceeds without chlorination of the pyridine nucleus, which can be a side reaction with other reagents. clockss.org

Another approach is the palladium-catalyzed transfer oxidation of trialkylamines. organic-chemistry.org This method is chemoselective and tolerates a range of functional groups, including halogens and sulfonamides. organic-chemistry.org Photocatalytic deoxygenation using rhenium complexes has also been demonstrated for a variety of substituted pyridine N-oxides, offering a mild, light-induced alternative. nih.gov These reactions are generally high-yielding and can be performed under ambient conditions. nih.gov

Reactions with Chlorinating Agents

The reaction of pyridine N-oxides with chlorinating agents like phosphorus oxychloride (POCl₃) is a well-established method for the introduction of chlorine atoms onto the pyridine ring, often accompanied by deoxygenation. chemtube3d.comstackexchange.com For 4-substituted pyridine N-oxides, chlorination typically occurs at the 2-position. researchgate.net

In the case of this compound, treatment with phosphorus oxychloride would be expected to yield 2,4-dichloro-3-pyridinesulfonamide. The mechanism involves the initial attack of the N-oxide oxygen on the phosphorus center, followed by an addition-elimination sequence where a chloride ion attacks the activated 2-position of the pyridine ring.

Nucleophilic Substitution

The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. In this compound, the 4-position is already substituted, making the 2-position the most likely site for nucleophilic substitution. This reactivity allows for the introduction of a variety of functional groups.

For instance, the cyanation of 4-amidopyridine N-oxide at the 2-position has been successfully achieved using potassium cyanide and dimethylcarbamoyl chloride. chem-soc.si This suggests that a similar reaction could be applied to introduce a cyano group at the 2-position of the title compound. Other nucleophiles, such as alkoxides or amines, could potentially react in a similar manner to introduce new substituents.

Furthermore, the 4-chloro substituent, being at a position activated by the N-oxide, may also be susceptible to nucleophilic substitution, although this might require more forcing conditions. The replacement of a 4-nitro group in 4-nitropyridine-N-oxide by various nucleophiles is well-documented, indicating the feasibility of such transformations. sciencemadness.org

Representative Reactions of Substituted Pyridine N-Oxides

The following table summarizes representative chemical transformations analogous to those expected for this compound, based on studies of similarly substituted pyridine N-oxides.

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reaction Type |

|---|---|---|---|---|

| 3-Methylpyridine N-oxide | Methanesulfonyl chloride, Triethylamine, CH₂Cl₂, 0 °C to rt, 1-18 h | 3-Methylpyridine | 84 | Deoxygenation |

| 4-Chloropyridine N-oxide | [Pd(OAc)₂]/dppf, Triethylamine, MeCN, 140-160 °C, Microwave | 4-Chloropyridine | High | Deoxygenation |

| Pyridine N-oxide | Phosphorus oxychloride | 2-Chloropyridine and 4-Chloropyridine | Varies with conditions | Deoxygenative Chlorination |

| 4-Amidopyridine N-oxide | Potassium cyanide, Dimethylcarbamoyl chloride, CH₃CN, 120 °C, 12 h | 2-Cyano-4-amidopyridine | Good | Nucleophilic Cyanation |

| 4-Nitropyridine N-oxide | Concentrated HCl, 160 °C, sealed tube | 4-Chloropyridine N-oxide | 80 | Nucleophilic Substitution (of NO₂) |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful non-destructive method for identifying the functional groups and probing the conformational landscape of 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide. The vibrational modes observed are characteristic of its specific chemical bonds and their arrangement, providing a unique molecular fingerprint.

In the FTIR spectrum of a related compound, 4-chloro salicylic (B10762653) acid-5-sulfonamide, characteristic peaks corresponding to O-H, N-H, and C-H stretching vibrations are observed. researchgate.net For this compound, distinct vibrational bands would be expected. The N-O stretching vibration of the pyridine (B92270) N-oxide moiety typically appears in the 1200-1300 cm⁻¹ region. The sulfonamide group (-SO₂NH₂) gives rise to characteristic symmetric and asymmetric stretching vibrations of the S=O bonds, usually found in the ranges of 1150-1180 cm⁻¹ and 1310-1350 cm⁻¹, respectively. The N-H stretching of the sulfonamide would be observed in the 3200-3400 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The C-Cl stretching vibration, for instance, would be readily observable. By comparing experimental spectra with theoretical calculations, a detailed assignment of vibrational modes can be achieved, offering insights into the molecule's conformational preferences. researchgate.net

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Technique |

| N-H (Sulfonamide) | 3200-3400 | FTIR, Raman |

| C-H (Aromatic) | 3000-3100 | FTIR, Raman |

| S=O (Asymmetric) | 1310-1350 | FTIR, Raman |

| N-O (Pyridine N-oxide) | 1200-1300 | FTIR |

| S=O (Symmetric) | 1150-1180 | FTIR, Raman |

| C-Cl | 600-800 | Raman |

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule in solution. While specific NMR data for this compound is not widely published, the expected chemical shifts and correlations can be predicted based on the structure and data from analogous compounds. researchgate.netnih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the pyridine ring, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear map of the carbon skeleton.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides structural information on the compound in its solid form. This is particularly valuable for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct properties. ssNMR can reveal details about the local environment of each atom, bond lengths, and internuclear distances in the solid state, complementing data from X-ray crystallography.

Dynamic NMR for Conformational Exchange Processes

Dynamic NMR (DNMR) techniques can be employed to study time-dependent processes such as conformational changes or restricted rotation around single bonds, for example, the C-S bond of the sulfonamide group. By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes.

X-ray Crystallography for Solid-State Structure and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. mdpi.com A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming its molecular geometry.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by a variety of intermolecular interactions.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). The N-oxide oxygen is also a strong hydrogen bond acceptor. It is highly probable that the crystal structure would be dominated by a network of intermolecular N-H···O hydrogen bonds, potentially forming dimers or extended chains. nih.govnih.govnih.gov In related sulfonamide structures, these interactions are key in defining the crystal packing. researchgate.net

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the sulfonamide or N-oxide groups. mdpi.com This type of interaction is increasingly recognized as a significant force in directing crystal packing.

π-Stacking: The aromatic pyridine N-oxide rings can engage in π-stacking interactions, where the electron-rich π systems of adjacent rings are aligned. These interactions would further stabilize the crystal structure.

A detailed analysis of the crystal structure would quantify these interactions, providing a comprehensive understanding of the supramolecular architecture of this compound. biointerfaceresearch.com

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Hydrogen Bonding | N-H (sulfonamide) | O=S (sulfonamide), O (N-oxide) | Primary determinant of crystal packing. nih.gov |

| Halogen Bonding | C-Cl | O=S (sulfonamide), O (N-oxide) | Directional interaction influencing molecular assembly. mdpi.com |

| π-Stacking | Pyridine ring (π-system) | Pyridine ring (π-system) | Contributes to the overall stability of the crystal lattice. |

Polymorphism and Co-crystallization Investigations

The study of solid-state forms, including polymorphs and co-crystals, is fundamental in pharmaceutical development, as these different forms can possess distinct physicochemical properties. While no specific polymorphs of this compound have been reported, the molecular structure suggests a high potential for forming multiple crystalline arrangements. The sulfonamide group is a well-known participant in forming robust hydrogen bond networks, which can lead to polymorphism.

Co-crystallization represents a powerful strategy in crystal engineering to modify the properties of a target molecule. Pyridine N-oxides are recognized as highly effective co-formers because the N-oxide oxygen atom is a strong hydrogen bond acceptor. rsc.org Research on analogous systems has demonstrated that the combination of a sulfonamide (as a hydrogen bond donor) and a pyridine N-oxide (as an acceptor) leads to the formation of persistent and predictable N−H···O hydrogen bonds. acs.orgfigshare.com This interaction forms a reliable supramolecular heterosynthon that can be used to design new multi-component crystals. acs.org

For this compound, the intramolecular presence of both the sulfonamide donor and the N-oxide acceptor, along with intermolecular possibilities, would likely lead to complex and stable hydrogen-bonded structures. While specific co-crystals with this compound are not documented, it is a promising candidate for co-crystallization with active pharmaceutical ingredients to enhance properties such as solubility and stability. nih.gov

Due to the lack of specific experimental data, a data table of polymorphic forms or co-crystal structures cannot be provided.

Mass Spectrometry for Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry is an essential tool for elucidating the structure of a molecule by analyzing how it fragments. High-resolution mass spectrometry (HRMS) further allows for the determination of the precise elemental composition of the molecule and its fragments, providing a high degree of confidence in its identification. benthamdirect.comingentaconnect.com

Although no experimental mass spectrum for this compound is available in the literature, a probable fragmentation pathway can be predicted based on the established fragmentation patterns of the sulfonamide and pyridine N-oxide functional groups.

Predicted Fragmentation Behavior:

Upon analysis by techniques such as electrospray ionization mass spectrometry (ESI-MS), the compound would be expected to form a protonated molecule, [M+H]⁺. Subsequent fragmentation (MS/MS) of this ion would likely proceed through several key pathways:

Deoxygenation: A characteristic fragmentation of N-oxides is the loss of an oxygen atom (16 Da) from the protonated molecule, which can be a thermally activated process within the ion source. nih.gov This would produce a prominent fragment ion at [M+H-16]⁺.

Loss of SO₂: A common fragmentation pathway for sulfonamides is the cleavage of the carbon-sulfur bond, leading to the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da. benthamdirect.com

Cleavage of the Sulfonamide Moiety: The S-N bond of the sulfonamide group is also susceptible to cleavage, which could lead to fragments representing the pyridine N-oxide portion and the SO₂NH₂ moiety.

The combination of these characteristic fragmentation patterns would provide strong evidence for the presence of both the pyridine N-oxide and sulfonamide groups in the molecule. High-resolution analysis would be invaluable in confirming the elemental formulas of each fragment ion, thereby validating the proposed structure. benthamdirect.comingentaconnect.com

Due to the lack of specific experimental data, a data table of observed fragment ions cannot be provided.

Mechanistic Investigations of Chemical Reactivity and Reaction Pathways

Elucidation of Reaction Mechanisms for Synthetic Transformations

While specific synthetic transformations starting directly from 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide are not extensively documented, the reactivity of the parent compound, 4-chloro-3-pyridinesulfonamide, serves as a crucial starting point for understanding its potential reaction pathways. mdpi.com The N-oxidation of this precursor would likely be achieved using common oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

Once formed, the N-oxide can undergo a variety of reactions. For instance, the chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr). This is a general characteristic of 4-halopyridine N-oxides. chemtube3d.com The N-oxide group, through its ability to stabilize the negative charge in the Meisenheimer intermediate, facilitates the displacement of the chloride ion by a range of nucleophiles.

Furthermore, the sulfonamide group can be derivatized. For example, multistep reactions starting from 4-chloropyridine-3-sulfonamide (B47618) have been employed to synthesize novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives. mdpi.com A similar derivatization strategy could likely be applied to the N-oxide analogue.

Electron Density Distribution and Reactivity Descriptors

The electron density distribution in the this compound ring is a complex interplay of the electronic effects of the three substituents. The N-oxide group is a resonance-donating and inductively withdrawing group. It can donate electron density to the 2- and 4-positions through resonance, while the positively charged nitrogen atom withdraws electron density inductively.

The chloro group at the 4-position is an inductively withdrawing and weakly resonance-donating group. The sulfonamide group at the 3-position is a strong electron-withdrawing group, both inductively and through resonance.

The combination of these effects leads to a highly electron-deficient pyridine (B92270) ring. Computational studies on substituted pyridine N-oxides have shown that electron-withdrawing substituents significantly alter the electron distribution and reactivity. Reactivity descriptors, such as the Fukui function and electrostatic potential maps, would be necessary to precisely predict the most reactive sites for electrophilic and nucleophilic attack.

Influence of Ring Substituents (Sulfonamide, Chloro, N-Oxide) on Reactivity

The individual and combined effects of the sulfonamide, chloro, and N-oxide groups create a unique reactivity profile for this molecule.

N-Oxide Group: This group activates the ring towards both electrophilic and nucleophilic attack, albeit at different positions. It enhances the nucleophilicity of the oxygen atom, making it a site for O-acylation or O-alkylation. arkat-usa.orgscripps.edu It also activates the C4 position for nucleophilic attack by stabilizing the intermediate.

Chloro Group: The chloro group at the 4-position is a good leaving group in nucleophilic aromatic substitution reactions, a reactivity that is enhanced by the presence of the N-oxide. chemtube3d.com

Sulfonamide Group: As a strong electron-withdrawing group, the sulfonamide moiety deactivates the ring towards electrophilic substitution but can direct nucleophiles. Its presence further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

The synergistic effect of these three groups makes the C4 position exceptionally prone to nucleophilic substitution. The electron-withdrawing nature of all three substituents also significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule a good electron acceptor.

Nucleophilic and Electrophilic Pathways of the Pyridine N-Oxide System

Nucleophilic Pathways:

The primary nucleophilic pathway for this compound is the SNAr reaction at the C4 position. The general mechanism involves the attack of a nucleophile at the carbon bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the N-oxide oxygen atom, which provides significant stabilization. Subsequent departure of the chloride ion restores the aromaticity of the ring.

Common nucleophiles that could participate in this reaction include amines, alkoxides, and thiolates. For example, the reaction of 4-chloropyridine (B1293800) N-oxide with various nucleophiles is a well-established method for the synthesis of 4-substituted pyridine N-oxides. acs.org

Electrophilic Pathways:

Electrophilic substitution on the pyridine N-oxide ring is generally directed to the 4-position. quimicaorganica.org However, in this compound, this position is already substituted. The strong deactivating effect of the chloro and sulfonamide groups would make electrophilic aromatic substitution on the ring challenging. If such a reaction were to occur, it would likely be directed to the C2 or C6 positions, which are activated by the N-oxide group through resonance. However, the combined deactivating effects of the other substituents would likely necessitate harsh reaction conditions.

A more plausible electrophilic attack would be on the N-oxide oxygen atom itself, which is nucleophilic. This can lead to O-acylation or O-alkylation, forming pyridinium (B92312) salts that can then undergo further reactions.

Studies on Ring-Opening and Rearrangement Reactions

Pyridine N-oxides are known to undergo rearrangement reactions, often initiated by acylation of the N-oxide oxygen. For instance, the reaction of pyridine N-oxides with acetic anhydride (B1165640) can lead to the formation of 2-acetoxypyridines. arkat-usa.org

In the case of this compound, acylation of the N-oxide oxygen would form an O-acylpyridinium species. This intermediate could potentially undergo nucleophilic attack by the acyl counterion at the C2 or C6 positions, leading to a rearranged product. However, the electronic landscape of the molecule, with its strong electron-withdrawing groups, might influence the preferred reaction pathway.

Ring-opening reactions of pyridine N-oxides are less common but can occur under specific conditions, often involving photochemical or strong nucleophilic attack. Given the electron-deficient nature of the ring in this compound, it might be susceptible to ring-opening by potent nucleophiles under forcing conditions, although specific studies on this compound are lacking.

Catalytic Competence in Chemical Reactions

Pyridine N-oxides have emerged as versatile catalysts in a range of organic transformations. mdpi.com Their catalytic activity often stems from their ability to act as nucleophilic catalysts or as hydrogen atom transfer (HAT) agents. acs.orgchemrxiv.org

As nucleophilic catalysts, the oxygen atom of the N-oxide can activate substrates, for example, in acylation reactions. acs.org The catalytic efficiency can be tuned by the electronic nature of the substituents on the pyridine ring.

In the context of HAT catalysis, pyridine N-oxides can be oxidized to form highly reactive N-oxy radicals, which can abstract hydrogen atoms from C-H bonds. acs.org The redox potential and reactivity of these radicals are influenced by the substituents. Electron-withdrawing groups, such as the chloro and sulfonamide groups in the target molecule, would be expected to increase the oxidation potential of the N-oxide, potentially making the corresponding N-oxy radical a more potent hydrogen abstractor.

While the specific catalytic competence of this compound has not been reported, its electronic properties suggest it could be a candidate for certain catalytic applications, particularly in oxidative transformations.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic behavior of 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide. A common and effective approach involves the use of the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for similar molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For sulfonamide derivatives, these calculations help in understanding their potential interactions with biological targets.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -3.0 |

| Energy Gap (ΔE) | 4.5 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS map illustrates the electrostatic potential on the electron density surface. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. For molecules containing sulfonamide groups, the oxygen atoms of the sulfonyl group typically exhibit a strong negative potential, while the hydrogen atoms of the amide group show a positive potential.

Calculation of Molecular Geometry and Conformational Landscapes

Computational methods can accurately predict the three-dimensional structure of this compound. By performing a geometry optimization, the most stable arrangement of the atoms in the molecule can be determined, providing information on bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. Furthermore, computational scans of key dihedral angles can reveal the conformational landscape, identifying the most stable conformers and the energy barriers between them.

| Bond/Angle | Calculated Value |

|---|---|

| S-N Bond Length (Å) | 1.65 |

| S=O Bond Length (Å) | 1.45 |

| O-S-O Bond Angle (°) | 120.5 |

| C-S-N-H Dihedral Angle (°) | -65.0 |

Prediction of Acid-Base Properties and pKa Values in Aqueous Media

The acid-base properties of this compound, particularly its pKa value, are critical for understanding its behavior in biological systems. Computational methods can predict pKa values in aqueous media with reasonable accuracy. These calculations typically involve a combination of quantum mechanical calculations for the gas-phase acidity and a solvation model to account for the effects of the aqueous environment. The pKa value is determined by calculating the Gibbs free energy change for the deprotonation reaction in solution. For sulfonamides, the acidity of the N-H proton is a key parameter.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. These studies can provide detailed insights into reaction pathways that are often difficult to probe experimentally.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in a solvent, typically water, to mimic physiological conditions. MD simulations can provide detailed information about the solvation shell of the molecule, revealing how water molecules are organized around it and the nature of the intermolecular interactions, such as hydrogen bonds. These simulations can also explore the conformational flexibility of the molecule over time, providing a more realistic picture of its behavior in solution.

Quantitative Structure-Property Relationship (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) methodologies establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. nih.govnih.gov These models are invaluable in medicinal chemistry and material science for predicting the properties of novel compounds, thereby saving time and resources that would be spent on laboratory experiments. nih.gov For sulfonamide derivatives, QSPR analysis has been effectively used to predict a range of physicochemical and biological activities. nih.govresearchgate.net

The fundamental principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. nih.gov By developing a regression model based on a set of known compounds (a training set), the properties of new molecules, such as this compound, can be predicted.

The first step in QSPR modeling is to translate the two-dimensional chemical structure into a set of numerical values known as molecular descriptors or topological indices. nih.govetamaths.com These indices are derived from the molecular graph, where atoms are represented as vertices and bonds as edges. etamaths.com They quantify various aspects of molecular structure, including size, shape, branching, and atom connectivity. nih.govnih.gov

Below is an interactive table listing common topological indices and the structural information they encode.

| Topological Index | Description | Structural Information Encoded |

| Wiener Index (W) | The sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. | Molecular size and branching. etamaths.com |

| Randić Index (χ) | Calculated from the degrees of adjacent vertices, reflecting the connectivity of atoms. | Branching and complexity of the molecule. nih.gov |

| Zagreb Indices (M1, M2) | Based on the sum of the squares of vertex degrees (M1) or the product of degrees of adjacent vertices (M2). | Molecular branching and complexity. nih.gov |

| Balaban Index (J) | A distance-based index that considers the size of the graph. | Molecular shape and branching. kashanu.ac.ir |

| Harary Index (H) | Based on the reciprocal of the distances between all pairs of vertices. | Compactness of the molecular structure. researchgate.net |

These indices, once calculated for this compound, can be used as variables in a QSPR model.

Once a set of topological indices is generated, statistical methods like Multiple Linear Regression (MLR) are employed to build a mathematical model that correlates these descriptors with a specific molecular property. nih.govresearchgate.net The general form of an MLR model is:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, ... cₙ are regression coefficients determined from the training set data, and D₁, D₂, ... Dₙ are the molecular descriptors.

For this compound, this approach can be used to predict various physicochemical properties. While the formula weight is a fixed value calculated directly from the molecular formula (C₅H₅ClN₂O₃S, 222.62 g/mol ), other properties like melting point , boiling point, and lipophilicity (logP) are subject to predictive modeling. nih.govresearchgate.net QSPR studies have shown a strong correlation between descriptors related to molecular complexity and hydrogen bonding and the melting points of drug-like compounds. nih.govresearchgate.net

The following table illustrates a hypothetical QSPR model for predicting the melting point of a series of substituted pyridine (B92270) sulfonamides, including the target compound. Note: The values for related compounds are for illustrative purposes to demonstrate the QSPR concept.

| Compound | Wiener Index (W) | Zagreb Index (M1) | Predicted Melting Point (°C) |

| 4-Chloropyridine-3-sulfonamide (B47618) | 452 | 60 | 152.5 |

| This compound | 518 | 68 | 165.0 |

| Pyridine-3-sulfonamide | 410 | 54 | 140.2 |

| 4-Aminopyridine-3-sulfonamide | 435 | 58 | 148.7 |

This predictive capability is crucial for the in silico design of new sulfonamide derivatives with desired physical properties. nih.govmdpi.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic signatures of molecules. nih.govnih.gov These predictions are vital for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govd-nb.info For this compound, the predicted shifts would be influenced by the electron-withdrawing effects of the chloro, sulfonyl, and N-oxide groups, which generally cause downfield shifts for nearby nuclei. The table below presents the theoretically predicted chemical shifts for the key atoms in the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.7 | - |

| H-5 | 7.6 - 7.8 | - |

| H-6 | 8.3 - 8.5 | - |

| -NH₂ | 7.0 - 7.5 (broad) | - |

| C-2 | - | 148 - 152 |

| C-3 | - | 130 - 134 |

| C-4 | - | 140 - 144 |

| C-5 | - | 125 - 129 |

| C-6 | - | 138 - 142 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. Computational methods can simulate the IR spectrum by calculating the vibrational frequencies of the chemical bonds. researchgate.nethacettepe.edu.trnih.gov For this compound, characteristic vibrational modes can be predicted for its key functional groups.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Sulfonamide) | 3400 - 3200 | Symmetric & Asymmetric Stretching |

| S=O (Sulfonamide) | 1350 - 1310 | Asymmetric Stretching |

| S=O (Sulfonamide) | 1160 - 1120 | Symmetric Stretching |

| N-O (Pyridine-N-oxide) | 1280 - 1240 | Stretching |

| C-S (Sulfonamide) | 920 - 880 | Stretching |

| C-Cl | 800 - 750 | Stretching |

These predicted frequencies help in the assignment of experimental IR bands. orientjchem.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. The structure of this compound, featuring a substituted aromatic system, is expected to exhibit characteristic π → π* transitions.

| Predicted λₘₐₓ (nm) | Transition Type |

| ~220 - 240 | π → π |

| ~270 - 290 | π → π |

The inclusion of solvent effects in the computational model is often crucial for achieving good agreement between predicted and experimental UV-Vis spectra. nih.govmdpi.com

Investigation of Molecular Interactions and Potential Biological Mechanisms Strictly Non Clinical Focus

Molecular Recognition and Ligand-Target Binding Studies

The interaction of a ligand like 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide with a protein's active site is a highly specific process governed by a range of non-covalent interactions. The sulfonamide functional group is a well-known "zinc-binding group" (ZBG) and is central to the molecular recognition of many metalloenzyme inhibitors. acs.org The binding potential of this compound is further modulated by the pyridine (B92270) N-oxide core and the chloro substituent, which engage in various interactions with amino acid residues within the target's binding pocket.

Key interactions contributing to molecular recognition include:

Coordination Bonds: The primary sulfonamide group is capable of forming a strong coordination bond with metal ions, most notably the Zn(II) ion found in the active site of metalloenzymes like carbonic anhydrase. nih.gov

Hydrogen Bonding: The sulfonamide's -NH2 and -SO2 groups, as well as the N-oxide moiety, can act as hydrogen bond donors and acceptors, respectively. These interactions with polar residues in the active site are crucial for stabilizing the ligand-protein complex. nih.gov

CH···O Interactions: The sulfonamide oxygens are recognized as a key binding motif and can participate in highly conserved CH···O interactions with the protein backbone. nih.govacs.org

Studies on various sulfonamide-based ligands have utilized techniques such as X-ray crystallography, isothermal titration calorimetry, and molecular docking to elucidate these binding modes. nih.govnih.govacs.org For instance, crystallographic studies of sulfonamides bound to proteins reveal precise geometries and distances of these interactions, confirming the roles of different functional groups in achieving high-affinity binding. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The inhibitory potency and selectivity of a molecule like this compound are dictated by the interplay of its structural components. SAR studies explore how modifications to the molecular scaffold affect its interaction with the target enzyme.

The nature and position of substituents on the aromatic ring of a sulfonamide inhibitor profoundly influence its binding characteristics. acs.org

The Sulfonamide Group: An unsubstituted, primary sulfonamide (-SO2NH2) is generally essential for high-affinity binding to carbonic anhydrases, as it is the primary zinc-binding group. nih.gov Substitution on the sulfonamide nitrogen typically leads to a significant decrease in inhibitory potency against CAs. nih.govnih.gov

The Chloro Substituent: Halogen atoms like chlorine can significantly impact binding affinity. The 4-chloro substituent on the pyridine ring can enhance binding by occupying a hydrophobic pocket within the enzyme's active site. nih.gov For example, in some CA isoforms, a hydrophobic cavity formed by residues like Val121, Leu141, and Val143 can accommodate such substituents. nih.gov The electron-withdrawing nature of chlorine also modulates the pKa of the sulfonamide group, which can influence the binding energetics.

The Pyridine N-oxide Moiety: The pyridine ring itself serves as a scaffold, and its orientation within the active site is crucial. The N-oxide group introduces a polar site capable of forming specific hydrogen bonds that may not be possible with a simple pyridine ring. This can enhance binding affinity and contribute to selectivity between different enzyme isoforms, which vary in the amino acid residues lining the outer regions of the active site. acs.orgfigshare.com Studies on pyridine-based sulfonamides have shown their potential as potent enzyme inhibitors. acs.orgresearchgate.net

Table 1: Influence of Functional Groups on Molecular Interactions

| Functional Group | Potential Role in Binding | Key Interactions |

|---|---|---|

| Primary Sulfonamide (-SO2NH2) | Zinc Binding Group (ZBG) | Coordination with Zn(II) ion; Hydrogen bonding with active site residues (e.g., Thr199 in CA). |

| Pyridine N-oxide Ring | Scaffold; Selectivity determinant | Van der Waals forces; Hydrogen bonding (via N-oxide); π-π stacking with aromatic residues. |

| 4-Chloro Substituent | Affinity enhancement | Hydrophobic interactions; Halogen bonding; Modulates electronic properties of the ring. |

The three-dimensional shape, or conformation, of an inhibitor is critical for it to fit optimally into the enzyme's active site. The rotational freedom around the bond connecting the pyridine ring and the sulfur atom of the sulfonamide group allows the molecule to adopt various conformations. mdpi.com However, interactions with the protein force the ligand into a specific low-energy "bound" conformation. nih.gov

The orientation of the sulfonamide group relative to the aromatic ring is a key conformational feature. mdpi.com For effective binding, the inhibitor must adopt a conformation that allows the sulfonamide to coordinate with the zinc ion while simultaneously positioning the pyridine N-oxide ring to make favorable contacts with other parts of the active site. acs.orgnih.gov The presence of substituents can restrict rotation and favor specific conformations that are more or less complementary to the binding site, thereby influencing affinity and selectivity. mdpi.com Computational modeling and X-ray crystallography are essential tools for understanding these conformational requirements and rationalizing the observed inhibitory profiles of different sulfonamide derivatives. acs.orgnih.gov

Interaction with Model Biological Systems (e.g., DNA intercalation, biomembranes)

Detailed experimental studies specifically investigating the interaction of this compound with model biological systems such as DNA and biomembranes are not extensively available in the public domain. However, the potential for such interactions can be hypothesized based on the molecule's structural features and the known activities of related compounds.

The planar aromatic ring of the pyridine N-oxide structure is a key feature that could facilitate DNA intercalation. DNA intercalating agents are typically flat, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. This action can lead to structural distortions of the DNA, potentially interfering with processes like replication and transcription. While direct evidence for this compound is lacking, other compounds with planar heterocyclic ring systems have demonstrated this mode of interaction.

Regarding biomembranes, the lipophilicity introduced by the chloro-substituent and the pyridine ring, combined with the hydrophilic nature of the sulfonamide and N-oxide groups, gives the molecule an amphipathic character. This could allow it to interact with the lipid bilayer of cell membranes. Such interactions can range from superficial association with the membrane surface to partial insertion or even transmembrane passage, potentially altering membrane fluidity and the function of membrane-bound proteins.

Hypothetical Interaction Mechanisms

| Biological System | Potential Interaction Mechanism | Structural Basis |

|---|---|---|

| DNA | Intercalation between base pairs | Planar aromatic pyridine N-oxide ring |

Elucidation of Antioxidant Mechanisms at a Molecular Level

The precise antioxidant mechanisms of this compound at a molecular level have not been a subject of extensive research. However, educated inferences can be drawn from its chemical structure. The pyridine N-oxide moiety is known to possess electronic properties that could contribute to antioxidant activity. For instance, it can potentially act as a free radical scavenger by donating an electron or a hydrogen atom to neutralize reactive oxygen species (ROS).

The potential antioxidant activity could also be mediated through indirect mechanisms, such as the chelation of metal ions that catalyze the formation of ROS. The oxygen and nitrogen atoms in the N-oxide and sulfonamide groups could potentially coordinate with metal ions like iron and copper, sequestering them and preventing their participation in oxidative reactions.

Potential Molecular Antioxidant Mechanisms

| Mechanism | Description | Relevant Functional Groups |

|---|---|---|

| Free Radical Scavenging | Direct neutralization of reactive oxygen species through electron or hydrogen donation. | Pyridine N-oxide |

| Metal Ion Chelation | Binding to pro-oxidant metal ions to prevent their participation in ROS-generating reactions. | N-oxide and Sulfonamide groups |

Conclusion

Summary of Key Academic Contributions and Insights

The academic contributions relevant to 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide are primarily derived from broader studies into its constituent chemical classes.

Pyridine-N-Oxides in Synthesis: The pyridine-N-oxide group is a versatile functional group in organic synthesis. arkat-usa.orgresearchgate.net Its primary role is to activate the pyridine (B92270) ring, facilitating reactions that are otherwise difficult with the parent pyridine molecule. abertay.ac.uk The N-oxide moiety enhances the electron-withdrawing nature of the ring nitrogen, making the α- and γ-positions (2- and 4-positions) more susceptible to nucleophilic substitution. abertay.ac.uk Research has extensively utilized this property for the synthesis of substituted pyridines by introducing nucleophiles at these positions, followed by deoxygenation to revert to the pyridine structure. abertay.ac.ukwikipedia.org

Sulfonamides as Bioactive Scaffolds: The sulfonamide group is a well-established pharmacophore, integral to a wide range of therapeutic agents. researchgate.net Research on pyridine-based sulfonamides has highlighted their potential as antimicrobial, antiviral, and enzyme-inhibiting agents. acs.orgmdpi.com The structural arrangement of the sulfonamide group allows it to act as a bioisostere for other functional groups, influencing the physicochemical properties of a molecule. nih.gov

Chiral Pyridine-N-Oxides as Catalysts: A significant area of research has been the development of chiral pyridine-N-oxides as nucleophilic organocatalysts. nih.govrsc.orgresearchgate.net These catalysts have proven effective in a variety of asymmetric reactions, particularly in acyl transfer processes. rsc.orgresearchgate.netacs.org This line of inquiry underscores the importance of the N-oxide functionality in modulating the electronic and steric environment of the pyridine ring to achieve high levels of stereocontrol. acs.org

Identification of Remaining Knowledge Gaps and Unexplored Avenues

The primary knowledge gap is the absence of dedicated research on this compound itself. This presents numerous unexplored avenues for investigation.

| Research Area | Specific Focus | Potential Significance |

| Synthesis and Characterization | Development of a reliable and efficient synthetic route to this compound. | Would enable further study of its properties and reactivity. |

| Comprehensive spectroscopic and crystallographic characterization. | Would provide definitive structural and electronic data. | |

| Chemical Reactivity | Investigation of nucleophilic aromatic substitution reactions at the 4-position, displacing the chloro group. | Could lead to a diverse library of 4-substituted pyridine-N-oxide-3-sulfonamide derivatives. |

| Exploration of reactions involving the sulfonamide moiety. | Could be used to create conjugates or modify the compound's properties. | |

| Study of the deoxygenation of the N-oxide to form 4-chloro-pyridine-3-sulfonamide. | Would provide access to a related class of compounds. | |

| Physicochemical Properties | Determination of key properties such as pKa, solubility, and electronic properties. | Essential for understanding its behavior in different environments and for potential applications. |

| Biological Activity Screening | Evaluation against a range of biological targets, such as bacterial, fungal, or viral enzymes. | The combination of the sulfonamide and pyridine-N-oxide motifs suggests potential for bioactivity. |

Future Prospects for Fundamental Research

The future prospects for fundamental research on this compound and related compounds are promising and multifaceted.

Development of Novel Synthetic Methodologies: Research into the synthesis of this compound could lead to new methods for the selective functionalization of the pyridine ring. The interplay between the electron-withdrawing chloro and sulfonamide groups, and the activating N-oxide, presents an interesting synthetic challenge.

Probing Structure-Activity Relationships: The synthesis of a library of derivatives, by varying the substituent at the 4-position, would allow for a systematic investigation of structure-activity relationships. This could be particularly fruitful in the context of medicinal chemistry, where pyridine and sulfonamide scaffolds are prevalent. acs.orgnih.gov

Advanced Materials and Catalysis: The coordination chemistry of pyridine-N-oxides is well-established. ias.ac.in Future research could explore the use of this compound as a ligand for the development of novel metal complexes with interesting catalytic or material properties. The presence of multiple potential coordination sites (N-oxide oxygen, sulfonamide nitrogen and oxygens) could lead to complex and potentially useful materials.

In essence, while this compound is currently an understudied molecule, its chemical structure places it at the intersection of several important areas of chemical science. Future research is poised to fill the existing knowledge gaps and potentially unlock new applications in synthesis, medicine, and materials science.

Q & A

Q. How can hygroscopicity during synthesis/storage be mitigated without altering reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.